2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is a chemical compound that exhibits potential pharmacological properties. This compound is characterized by a central ethylamine structure substituted with a difluorophenyl group and a dimethylmorpholine moiety. The presence of fluorine atoms and a morpholine ring suggests its potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Research on this compound primarily stems from studies focused on drug discovery and development, particularly in the context of anti-cancer and anti-inflammatory agents. The compound is often synthesized as part of broader investigations into structure-activity relationships (SAR) within pharmaceutical research.
This compound can be classified as an aromatic amine due to the presence of the phenyl group and as a morpholine derivative due to the morpholine ring. Its structural features suggest that it may interact with biological targets, potentially influencing various biochemical pathways.
The synthesis of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine typically involves multi-step organic reactions. Common methodologies include:
The synthesis route may involve the following technical steps:
The molecular structure of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine features:
The molecular formula is CHFNO, with key structural data including:
The compound can undergo various chemical reactions typical for amines and aromatic compounds:
Reactions involving this compound would require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is likely related to its ability to interact with specific biological targets:
Quantitative data regarding binding affinities and inhibitory constants would typically be obtained through biochemical assays and molecular docking studies.
Key physical properties include:
Chemical properties include reactivity with acids and bases, susceptibility to oxidation or reduction depending on functional groups present.
This compound has potential applications in:
The systematic IUPAC name 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine precisely defines the compound’s atomic connectivity and functional groups. The name specifies:
This naming follows IUPAC priority rules, where the phenyl group takes precedence over the morpholine heterocycle for substituent ordering. The compound exhibits structural isomerism due to:
Table 1: Nomenclature and Isomerism in Related Compounds
Compound | CAS Number | Key Structural Features | Isomerism Notes |
---|---|---|---|
1-(2,6-Difluorophenyl)ethan-1-amine | 870849-40-4 | Chiral center at benzylic carbon | Racemic mixture; enantiomers resolvable [3] |
2-(2,6-Dimethylmorpholin-4-yl)ethanamine | 244789-18-2 | Non-chiral ethylamine linker | trans-2,6-dimethylmorpholine conformation [6] |
Target Compound | Not specified | Chiral center + stereogenic morpholine | Diastereomers possible from combined stereocenters |
The 2,6-dimethylmorpholine moiety critically governs three-dimensional structure. Methyl groups at C2 and C6 induce:
Table 2: Substituent Effects on Morpholine Conformation
Morpholine Substitution | Ring Conformation | Nitrogen Basicity (pKₐ) | Biological Relevance |
---|---|---|---|
Unsubstituted | Flexible chair | ~5.5 (conjugate acid) | Low steric hindrance |
2,6-dimethyl (trans) | Rigid chair | ~7.0 (conjugate acid) | Enhanced target selectivity [8] |
2,6-dimethyl (cis) | Distorted chair | ~6.8 (conjugate acid) | Altered binding kinetics |
Target compound’s 4-ethylamine | Chair (methyls eq.) | ~8.5 (primary amine) | Facilitates salt formation |
The integration of 2,6-difluorophenyl and morpholinoethylamine motifs distinguishes this compound from simpler fluorinated phenethylamines:
This structural hybrid leverages fluorine-induced polarity for membrane permeability and the morpholine’s H-bond capacity for target engagement, as observed in metalloenzyme inhibitor patents citing related scaffolds [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: